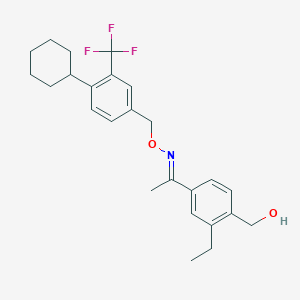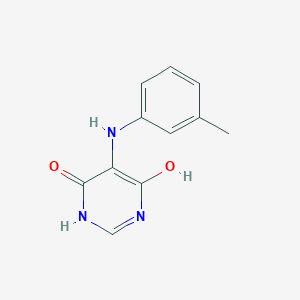
6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with a hydroxy group at the 6th position and an m-tolylamino group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and ethyl acetoacetate.
Formation of Intermediate: m-Toluidine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the pyrimidine ring.
Hydrolysis: The resulting compound is then hydrolyzed to introduce the hydroxy group at the 6th position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-hydroxy-4(3H)-pyrimidinone: Similar structure but lacks the m-tolyl group.
6-Hydroxy-5-phenylamino-4(3H)-pyrimidinone: Similar structure with a phenyl group instead of an m-tolyl group.
Uniqueness
6-Hydroxy-5-(m-tolylamino)pyrimidin-4(3H)-one is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyrimidine derivatives and potentially useful for specific applications.
Properties
CAS No. |
7400-21-7 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-hydroxy-5-(3-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)14-9-10(15)12-6-13-11(9)16/h2-6,14H,1H3,(H2,12,13,15,16) |
InChI Key |
SGWSEJNOAIIBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(N=CNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


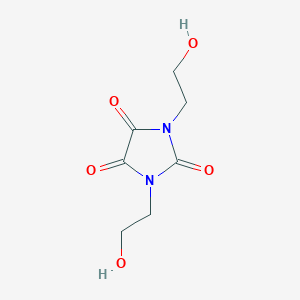
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B15217325.png)
![2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate)](/img/structure/B15217330.png)

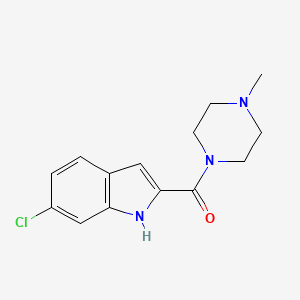

![Adenosine, 2-[[2-(4-aminophenyl)ethyl]amino]-](/img/structure/B15217344.png)
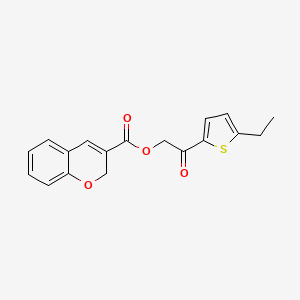

![Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)-](/img/structure/B15217359.png)
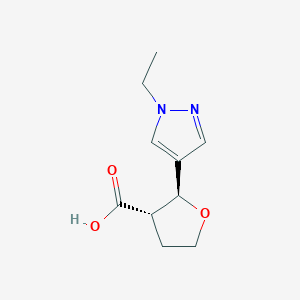

![1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine](/img/structure/B15217392.png)
